2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide
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Overview
Description
2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide is a synthetic compound that features an indole nucleus. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
The wide range of biological activities associated with indole derivatives suggests that this compound may have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide can be achieved through a multi-step process. One common method involves the reaction of tryptamine with a trifluoroethylating agent under mild conditions . The reaction typically requires a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the amide bond or the indole ring, leading to different reduced products.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents include halogens and nitrating agents.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antiviral and antimicrobial properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Comparison with Similar Compounds
Similar compounds to 2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide include:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Known for its anti-inflammatory properties.
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: Display moderate inhibitory activity against α-glucosidase.
2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives: Evaluated for their antioxidant activity.
The uniqueness of this compound lies in its trifluoroethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c1-20(7-12(21)19-8-14(15,16)17)13(22)10-6-18-11-5-3-2-4-9(10)11/h2-6,18H,7-8H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHVSXZBDXLYFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC(F)(F)F)C(=O)C1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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